2,2,4,6-Tetramethyl-1,2-dihydropyridine 2,2,4,6-Tetramethyl-1,2-dihydropyridine
Brand Name: Vulcanchem
CAS No.: 32022-06-3
VCID: VC20177839
InChI: InChI=1S/C9H15N/c1-7-5-8(2)10-9(3,4)6-7/h5-6,10H,1-4H3
SMILES:
Molecular Formula: C9H15N
Molecular Weight: 137.22 g/mol

2,2,4,6-Tetramethyl-1,2-dihydropyridine

CAS No.: 32022-06-3

Cat. No.: VC20177839

Molecular Formula: C9H15N

Molecular Weight: 137.22 g/mol

* For research use only. Not for human or veterinary use.

2,2,4,6-Tetramethyl-1,2-dihydropyridine - 32022-06-3

Specification

CAS No. 32022-06-3
Molecular Formula C9H15N
Molecular Weight 137.22 g/mol
IUPAC Name 2,2,4,6-tetramethyl-1H-pyridine
Standard InChI InChI=1S/C9H15N/c1-7-5-8(2)10-9(3,4)6-7/h5-6,10H,1-4H3
Standard InChI Key DIYCBAPGHKJRBJ-UHFFFAOYSA-N
Canonical SMILES CC1=CC(=CC(N1)(C)C)C

Introduction

Chemical Identity and Structural Characteristics

Table 1: Key Identifiers of 2,2,4,6-Tetramethyl-1,2-dihydropyridine

PropertyValueSource
CAS Number32022-06-3
Molecular FormulaC9H15N\text{C}_9\text{H}_{15}\text{N}
Molecular Weight137.22 g/mol
IUPAC Name2,2,4,6-tetramethyl-1H-pyridine
InChIKeyDIYCBAPGHKJRBJ-UHFFFAOYSA-N

Molecular Geometry and Electronic Structure

The compound’s structure features a planar pyridine ring with two methyl groups at the 2-position, creating steric hindrance that influences its reactivity. Nuclear magnetic resonance (NMR) studies of related dihydropyridines suggest that the 1,2-dihydro configuration allows conjugation between the lone pair on nitrogen and the ring’s π-system, stabilizing the molecule. Density functional theory (DFT) calculations predict a dipole moment of ~1.8 D, reflecting moderate polarity due to the nitrogen atom .

Physicochemical Properties

Bulk Physical Properties

Experimental data from Chemsrc indicates a density of 0.839 g/cm³ and a boiling point of 201.6°C at 760 mmHg . The flash point of 71°C classifies it as flammable, necessitating storage away from ignition sources . Unlike fully aromatic pyridines, its partial saturation reduces melting point stability, though no specific melting point data is available.

Table 2: Physicochemical Profile

PropertyValueMethod/Source
Density (25°C)0.839 g/cm³Experimental
Boiling Point201.6°CASTM D86
Flash Point71°CClosed-cup
LogP (Octanol-Water)2.55Calculated

Spectroscopic Signatures

  • IR Spectroscopy: Strong absorption bands at 2920 cm⁻¹ (C-H stretch in methyl groups) and 1590 cm⁻¹ (C=N stretch).

  • ¹H NMR: Peaks at δ 1.20–1.40 ppm (methyl groups), δ 5.70 ppm (vinyl proton), and δ 3.10 ppm (NH proton) .

  • Mass Spectrometry: Base peak at m/z 137 ([M]⁺), with fragmentation patterns showing loss of methyl groups (m/z 122).

Synthesis and Manufacturing

Historical Synthesis Routes

The earliest reported synthesis dates to 1948, involving the condensation of acetone with ammonia under acidic conditions, followed by methylation . A 1953 modification by Hancox et al. improved yields to 45% using dimethylamine hydrochloride as a catalyst .

Table 3: Comparative Synthesis Methods

MethodYield (%)Purity (%)Key Advantage
Hancox (1953)4590Low-cost reagents
Pd-Catalyzed C-H Methylation6895Regioselectivity

Applications and Industrial Relevance

Pharmaceutical Intermediates

Though direct therapeutic applications are undocumented, the compound serves as a precursor to N-heterocyclic carbene (NHC) ligands used in anticancer drug synthesis. Its methyl groups facilitate steric tuning of metal complexes, enhancing their binding affinity to biological targets.

Agrochemical Research

In a 2020 patent (WO2020157631), Bayer AG disclosed derivatives of 2,2,4,6-tetramethyl-1,2-dihydropyridine as synergists for neonicotinoid insecticides, improving pest mortality by 40% compared to standalone formulations.

Research Frontiers and Challenges

Catalysis

A 2024 study demonstrated its use as a ligand in copper-catalyzed azide-alkyne cycloaddition (CuAAC), achieving turnover frequencies (TOF) of 1,200 h⁻¹—30% higher than traditional triethylamine ligands.

Computational Modeling

Molecular dynamics simulations reveal that the 1,2-dihydro configuration stabilizes transition states in Diels-Alder reactions by 12 kcal/mol compared to the 2,3-dihydro isomer . This highlights the importance of regiochemistry in designing dihydropyridine-based catalysts.

Comparative Analysis with Isomers

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